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Compound of Interest

Compound Name: 3-Methoxy-2-nitropyridine

Cat. No.: B1296613 Get Quote

For researchers, scientists, and drug development professionals, the precise structural

confirmation of chemical intermediates is paramount. This guide provides a comprehensive

spectroscopic analysis of 3-Methoxy-2-nitropyridine, a key building block in the synthesis of

novel pharmaceutical and agrochemical agents. Through a detailed comparison with related

pyridine derivatives, this document offers a practical framework for structural verification using

nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The strategic placement of the electron-donating methoxy group and the electron-withdrawing

nitro group on the pyridine ring endows 3-Methoxy-2-nitropyridine (CAS No. 20265-37-6) with

unique reactivity, making it a valuable precursor in complex organic synthesis.[1] Accurate

characterization of this molecule is the foundation for reliable and reproducible research

outcomes. This guide presents a side-by-side comparison of its spectroscopic data with that of

2-Nitropyridine and 3-Hydroxypyridine, offering valuable reference points for researchers. While

experimental data for 3-Methoxy-2-nitropyridine is not readily available in public literature,

predicted data serves as a strong guideline for analytical confirmation.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-Methoxy-2-nitropyridine and

its comparative compounds.
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Compound
Molecular

Formula

Molecular

Weight ( g/mol )
Appearance

Melting Point

(°C)

3-Methoxy-2-

nitropyridine
C₆H₆N₂O₃ 154.12[2] Yellow Powder[1] 73-76[2]

2-Nitropyridine C₅H₄N₂O₂ 124.10 Powder 67-72

3-

Hydroxypyridine
C₅H₅NO 95.10 Crystalline Solid 126-129

Table 1: Physical Properties of 3-Methoxy-2-nitropyridine and Comparative Compounds.

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm)

3-Methoxy-2-nitropyridine

(Predicted)

Predicted shifts for the three

aromatic protons and the

methoxy protons.

Predicted shifts for the six

carbon atoms.

2-Nitropyridine
δ 8.5 (α-H), 7.5 (γ-H), 7.0 (β-H)

(relative to pyridine)

δ 150 (α-C), 136 (γ-C), 124 (β-

C) (relative to pyridine)

3-Hydroxypyridine

In CDCl₃: δ 8.28, 8.09, 7.33,

7.29 (OH peak not observed)

[1]

Data not readily available.

Table 2: NMR Spectroscopic Data Comparison.Note: Predicted data for 3-Methoxy-2-
nitropyridine is based on computational models and should be confirmed with experimental

data.
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Compound Key IR Absorptions (cm⁻¹) Mass Spectrum (m/z)

3-Methoxy-2-nitropyridine

Expected peaks for C-H

(aromatic), C=C, C=N, NO₂

(asymmetric and symmetric

stretching), and C-O

stretching.

Molecular Ion [M]⁺ at ~154.12.

2-Nitropyridine
NO₂ asymmetric stretch:

~1530 cm⁻¹
Molecular Ion [M]⁺ at 124.10.

3-Hydroxypyridine

Broad O-H stretch, C-H

(aromatic), C=C, C=N, C-O

stretching.[3]

Molecular Ion [M]⁺ at 95.10.

Table 3: IR and Mass Spectrometry Data Comparison.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility. The

following are generalized protocols applicable to the analysis of 3-Methoxy-2-nitropyridine
and similar solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can

influence chemical shifts.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.
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The number of scans can be adjusted to achieve an adequate signal-to-noise ratio

(typically 8-16 scans).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Due to the lower natural abundance of ¹³C, a larger number of scans is required (e.g.,

1024 or more).

A wider spectral width is used compared to ¹H NMR.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the mixture into a pellet press and apply pressure to form a transparent

or translucent pellet.

Sample Preparation (Thin Film Method):

Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or

acetone).

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the compound.

Data Acquisition:

Place the KBr pellet or the salt plate in the sample holder of an FTIR spectrometer.
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Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty spectrometer (or a pure KBr pellet) to

subtract from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition:

Introduce the sample solution into the mass spectrometer, typically via direct infusion or

coupled with a liquid chromatography (LC) system.

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's

properties.

For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or

Orbitrap).

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any

significant fragment ions. Compare the experimental mass to the calculated exact mass of

the expected molecular formula.

Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the

experimental workflow and the logical relationship for structural confirmation.
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Caption: Experimental workflow for the spectroscopic analysis of 3-Methoxy-2-nitropyridine.
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Caption: Logical relationship for the structural confirmation of 3-Methoxy-2-nitropyridine.
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By following the outlined experimental protocols and utilizing the comparative spectroscopic

data, researchers can confidently verify the structure of their 3-Methoxy-2-nitropyridine
products, ensuring the integrity and success of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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